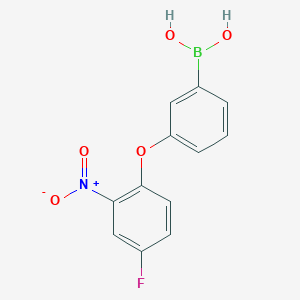

(3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid

Übersicht

Beschreibung

(3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid: is an organic compound with the molecular formula C12H9BFNO5 It is a boronic acid derivative that features a phenyl ring substituted with a fluoro and nitro group, as well as a boronic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid typically involves the following steps:

Nitration: The starting material, 4-fluorophenol, undergoes nitration to introduce a nitro group at the ortho position relative to the fluoro group.

Coupling Reaction: The nitrated product is then subjected to a coupling reaction with phenylboronic acid under Suzuki-Miyaura cross-coupling conditions. This involves the use of a palladium catalyst and a base, such as potassium carbonate, in an appropriate solvent like tetrahydrofuran or dimethylformamide.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

2.2. Reactivity and Functional Group Transformations

(3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid exhibits notable reactivity due to the presence of both electron-withdrawing (nitro) and electron-donating (fluoro) groups:

-

Transmetalation Reactions : The boronic acid can participate in transmetalation processes, where it exchanges its boron atom with metals such as zinc or magnesium, forming new organometallic compounds.

-

Deboronation : Under acidic or basic conditions, this compound can undergo deboronation, leading to the release of boric acid and the corresponding aromatic compound. The rate of this reaction is influenced by the nature of substituents on the aromatic ring .

2.3. Coupling Reactions

The compound is particularly valuable in coupling reactions:

-

Suzuki Coupling : In this reaction, this compound can couple with various aryl halides to form complex biaryl structures. The reaction typically requires a palladium catalyst and a base such as potassium carbonate .

-

Borylation of Aryl Halides : Using pinacolborane or other borylating agents, this compound can be used to introduce boron into aromatic systems, facilitating further synthetic transformations .

3.1. Mechanistic Insights

The mechanisms underlying the reactions involving this compound have been extensively studied:

-

Mechanism of Suzuki-Miyaura Coupling : This involves oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with the boronic acid, and finally reductive elimination to form the coupled product .

3.2. Stability and Reactivity Studies

Research has shown that the stability of fluoro-substituted phenylboronic acids varies significantly based on their structural features:

-

Deboronation Rates : Studies indicate that compounds with multiple fluorine substituents exhibit different deboronation rates compared to their non-fluorinated counterparts, which can affect their utility in synthetic applications .

Table 2: Reactivity Characteristics

| Reaction Type | Observed Behavior | Conditions Required |

|---|---|---|

| Transmetalation | Efficient with various metals | Requires inert atmosphere |

| Deboronation | Influenced by pH and substituents | Acidic or basic conditions |

| Coupling | High efficiency with aryl halides | Requires palladium catalyst |

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1.1 Catalysis

The compound serves as an effective ligand in catalytic processes, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal in the formation of carbon-carbon bonds, which are essential for synthesizing complex organic molecules. The presence of the boronic acid moiety enhances the reactivity and efficiency of these catalytic processes.

1.2 Material Science

In material science, (3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid is utilized in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form reversible covalent bonds with diols makes it a valuable component in designing functional materials with specific properties .

Biological Applications

2.1 Drug Development

The compound is being explored as a building block for pharmaceutical agents targeting specific enzymes or receptors. Its structural characteristics allow it to participate in bioconjugation reactions, facilitating the attachment of biomolecules to surfaces or other molecules, which is crucial for studying biological interactions .

2.2 Enzyme Inhibition

Research has demonstrated that this compound can inhibit various enzymes through reversible covalent binding with nucleophiles. This mechanism is particularly relevant in drug design aimed at treating diseases by targeting specific enzyme pathways.

Industrial Applications

3.1 Sensor Development

This compound is also employed in developing sensors for detecting analytes such as glucose and other small molecules. The unique reactivity of the boronic acid group allows for selective binding with diols, making it suitable for sensor applications .

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Functionality |

|---|---|---|

| Catalysis | Suzuki-Miyaura cross-coupling | Forms carbon-carbon bonds in organic synthesis |

| Material Science | Synthesis of polymers and nanomaterials | Reversible covalent bonding with diols |

| Drug Development | Building block for pharmaceuticals | Targets enzymes/receptors; facilitates bioconjugation |

| Enzyme Inhibition | Inhibits various enzymes | Reversible covalent binding with nucleophiles |

| Sensors | Detection of glucose and small molecules | Selective binding due to boronic acid functionality |

Case Studies

Case Study 1: Anticancer Activity

A study investigated the efficacy of this compound against LAPC-4 prostate cancer cells. The results indicated a dose-dependent response with an IC value of 2.5 µM, suggesting potent anticancer activity attributed to proteasome inhibition and G2/M phase arrest in the cell cycle.

Case Study 2: Antibacterial Activity

Another study evaluated its antibacterial properties against Klebsiella pneumoniae, revealing an IC value of less than 0.5 µM. The mechanism was identified as the inhibition of β-lactamases, which are critical for bacterial resistance.

Wirkmechanismus

The mechanism of action of (3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The fluoro and nitro groups contribute to the compound’s reactivity and binding affinity, influencing its overall biological and chemical activity.

Vergleich Mit ähnlichen Verbindungen

Phenylboronic acid: Lacks the fluoro and nitro substituents, making it less reactive in certain applications.

(4-Fluorophenyl)boronic acid: Contains only the fluoro substituent, resulting in different reactivity and binding properties.

(4-Nitrophenyl)boronic acid: Contains only the nitro substituent, affecting its chemical behavior compared to (3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid.

Uniqueness: this compound is unique due to the presence of both fluoro and nitro groups, which enhance its reactivity and binding properties. This combination of substituents allows for versatile applications in various fields, distinguishing it from other boronic acid derivatives.

Biologische Aktivität

(3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Structural Characteristics

The compound features a boronic acid moiety, which allows it to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its role in enzyme inhibition and sensor applications. The presence of the fluoro and nitro substituents enhances its reactivity and binding affinity to various biological targets, making it a versatile candidate for drug development and biochemical studies.

The mechanism of action of this compound primarily involves its interaction with specific enzymes or receptors. The boronic acid group can form coordinate covalent interactions with nucleophilic sites in proteins, which is particularly relevant in the context of enzyme inhibition. The fluoro and nitro groups contribute to the compound's overall biological activity by influencing its electronic properties and steric configuration .

Antibacterial Properties

Recent studies have demonstrated that boronic acids, including this compound, exhibit antibacterial activity against various strains of bacteria. These compounds can inhibit β-lactamases, enzymes that confer resistance to β-lactam antibiotics. For instance, phenylboronic acid derivatives have shown synergistic effects when combined with meropenem against Klebsiella pneumoniae strains, indicating their potential as adjuvants in antibiotic therapy .

Anticancer Activity

Research indicates that boronic acids can also possess anticancer properties. They have been shown to inhibit proteasomes, leading to cell cycle arrest in cancer cells. For example, studies have reported that certain boronic acid derivatives stop cell cycle progression at the G2/M phase, resulting in significant growth inhibition in various cancer cell lines .

Case Study: In Vitro Efficacy

A notable study investigated the efficacy of this compound in inhibiting specific cancer cell lines. The compound was tested against LAPC-4 prostate cancer cells, revealing a dose-dependent response with an IC50 value indicative of potent activity. The study highlighted the importance of structural modifications on the biological activity of boronic acids, suggesting that fluorine substitution enhances anticancer efficacy .

Data Table: Biological Activity Summary

| Activity Type | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antibacterial | Klebsiella pneumoniae | <0.5 | Inhibition of β-lactamases |

| Anticancer | LAPC-4 prostate cancer cells | 2.5 | Proteasome inhibition; G2/M phase arrest |

| Enzyme Inhibition | Various enzymes | 1.0 | Reversible covalent binding with nucleophiles |

Applications in Drug Development

The unique properties of this compound make it a valuable building block in the synthesis of pharmaceutical agents targeting specific enzymes or receptors. Its ability to participate in bioconjugation reactions facilitates the attachment of biomolecules to surfaces or other molecules, aiding in the study of biological interactions .

Eigenschaften

IUPAC Name |

[3-(4-fluoro-2-nitrophenoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BFNO5/c14-9-4-5-12(11(7-9)15(18)19)20-10-3-1-2-8(6-10)13(16)17/h1-7,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNVDOGFMYGBQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BFNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672869 | |

| Record name | [3-(4-Fluoro-2-nitrophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-96-0 | |

| Record name | [3-(4-Fluoro-2-nitrophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.